3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
Overview
Description
“3-(Trifluoromethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1093750-93-6 . It has a molecular weight of 168.12 and its IUPAC name is 3-(trifluoromethyl)cyclobutanecarboxylic acid . The compound is typically stored at room temperature and is in liquid form .
Synthesis Analysis
There are two efficient synthetic methods for the preparation of this compound reported starting from readily available 4-oxocyclobutane precursors . These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .Molecular Structure Analysis
The molecular formula of “this compound” is C6H7F3O2 . The average mass is 168.114 Da and the monoisotopic mass is 168.039810 Da .Physical and Chemical Properties Analysis
The physical form of “this compound” is liquid . It is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, including 1-amino-3-(trifluoromethyl)cyclobutanecarboxylic and 1-amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acids, have been synthesized. The key step in these syntheses involves transforming the acid moiety into the trifluoromethyl group using SF4 and HF (Radchenko et al., 2009).
Radiopharmaceutical Development
The compound has been used in the synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid synthesized for positron emission tomography (PET) (Shoup & Goodman, 1999).
Tumor Imaging
Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) has been explored. These compounds are analogues of FACBC and were prepared to evaluate the impact of C-3 substitution and configuration on the uptake of these radiolabeled amino acids in a rodent model of brain tumors (Martarello et al., 2002).
Organic Synthesis
The compound has been involved in reactions like ester and formyl group control in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992) and in the construction of highly functionalized cyclobutane containing C(3)-symmetric peptide dendrimers (Gutiérrez-Abad et al., 2010).
Structural Studies
X-ray diffraction methods have been used to determine the structure of related cyclobutane compounds, providing insights into the molecular geometry and bonding characteristics of these compounds (Reisner et al., 1983).
Development of Novel Peptides
The compound has facilitated the synthesis of various derivatives like (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, which have been used in creating highly rigid beta-peptides (Izquierdo et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSULKAPJHICPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093750-93-6 | |
Record name | 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advantages of the reported synthetic methods for 3-(trifluoromethyl)cyclobutane-1-carboxylic acid?
A: The research article ["Two Scalable Syntheses of this compound" []] describes two efficient synthetic routes for producing this compound starting from readily available 4-oxocyclobutane precursors []. The main advantages of these methods are:
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